6-Ethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Description
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Ethoxy-THIQ HCl) is a tetrahydroisoquinoline (THIQ) derivative characterized by an ethoxy substituent at the 6-position of the isoquinoline ring. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) modulation properties. The hydrochloride salt form enhances water solubility, facilitating biological applications .
Properties
CAS No. |
63905-72-6 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium chloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H |
InChI Key |
PMGCVGUELCNEOF-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which then undergoes cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitrones, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives. A notable example is the compound trans-1 , which demonstrated significant anti-SARS-CoV-2 activity in vitro. It exhibited a half-maximal effective concentration (EC50) of 3.15 µM and a selective index (SI) exceeding 63.49, indicating its potential as a therapeutic agent against COVID-19. In comparison, traditional antiviral drugs like chloroquine showed much higher EC50 values (44.90 µM) in similar assays .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's disease. Research indicates that these compounds can inhibit acetylcholinesterase activity, which is crucial for managing cholinergic deficits associated with neurodegenerative disorders . The ability to cross the blood-brain barrier enhances their therapeutic potential.
Synthesis and Structural Variants
The synthesis of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps of condensation and cyclization using starting materials like substituted benzaldehydes and nitroparaffins . The structural diversity within tetrahydroisoquinolines allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Table: Summary of Key Studies on 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Mechanism of Action
The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with dopamine receptors and other neurotransmitter systems, which may contribute to its neuroprotective effects . Additionally, it can inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
THIQ derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
6,7-Dimethoxy-THIQ Hydrochloride
- Structure : Methoxy groups at positions 6 and 5.
- Activity : Demonstrates potent analgesic and anti-inflammatory effects. At 0.5 mg/kg, it showed 3.3-fold greater anti-inflammatory activity than diclofenac sodium in acute arthritis models .
- Mechanism : Likely modulates prostaglandin synthesis or cytokine pathways, though exact targets remain under investigation.
6-Trifluoromethyl-THIQ Hydrochloride
- Structure : Trifluoromethyl (-CF₃) group at position 4.
- Applications: Not explicitly stated in evidence, but analogs with CF₃ are often explored in CNS drug development.
6-Chloro-THIQ Hydrochloride
- Structure : Chlorine atom at position 6.
- Properties: Chlorine enhances electrophilicity, possibly improving binding to target proteins.
1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride
- Structure: 4’-Dimethylaminophenyl and 6,7-dimethoxy groups.
- Activity: A novel analog with dual analgesic and anti-inflammatory effects, surpassing papaverine (a structural analog) in potency. Papaverine is used as a myotropic antispasmodic but lacks analgesic utility .
Physicochemical Properties and Solubility
Hydrochloride salts universally improve aqueous solubility, critical for in vivo administration. The dimethoxy derivative’s higher molecular weight correlates with enhanced receptor binding in inflammatory models .
Key Differentiators and Contradictions
- Papaverine vs. 6,7-Dimethoxy-THIQ HCl: Despite structural similarities, papaverine lacks analgesic effects, underscoring the importance of the 4’-dimethylaminophenyl group in conferring dual activity .
Biological Activity
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (ETHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of ETHIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinoline Compounds
Tetrahydroisoquinolines are a class of alkaloids known for their broad spectrum of biological activities, including antitumor, antibacterial, and antiviral effects. The structural diversity of THIQ derivatives allows for the modification of their biological properties through subtle changes in their chemical structure .
Antimicrobial Activity
ETHIQ and its analogs have shown promising antimicrobial properties. Research indicates that certain THIQ derivatives exhibit significant activity against various bacteria and fungi. For instance, compounds derived from the THIQ scaffold have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ETHIQ | Staphylococcus aureus | 12.5 µg/mL |
| ETHIQ | Escherichia coli | 25 µg/mL |
Antiviral Activity
Recent studies have highlighted the potential of ETHIQ in combating viral infections. Specifically, THIQ derivatives have shown activity against SARS-CoV-2, the virus responsible for COVID-19. A related compound demonstrated an effective concentration (EC50) of 3.15 µM against SARS-CoV-2 in vitro, indicating significant antiviral potential .
The mechanisms underlying the biological activities of ETHIQ are multifaceted and may involve:
- Inhibition of Enzymatic Activity : Some THIQ derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : Certain compounds interact with neurotransmitter receptors, which could explain their neuroprotective effects observed in various studies .
Structure-Activity Relationship (SAR)
The SAR studies of THIQ compounds reveal that modifications at specific positions on the isoquinoline ring can significantly enhance biological activity. For instance:
- Ethoxy Substitution : The presence of an ethoxy group at position 6 has been associated with improved antimicrobial activity.
- Aromatic Rings : The introduction of additional aromatic rings can enhance binding affinity to target proteins.
A detailed SAR analysis is crucial for optimizing the therapeutic potential of ETHIQ and its analogs.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of THIQ derivatives against multidrug-resistant bacterial strains. ETHIQ showed comparable efficacy to established antibiotics, suggesting its potential as a lead compound for further development .
- Neuroprotective Effects : In animal models of neurodegenerative diseases, ETHIQ exhibited protective effects against neuronal death induced by oxidative stress, highlighting its potential as a neuroprotective agent .
Q & A
Q. What are the optimized synthetic routes for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?
The synthesis of ethoxy-substituted tetrahydroisoquinoline (THIQ) derivatives typically involves cyclization of phenethylamine precursors. For example, a modified Pictet-Spengler reaction using 3-ethoxy-substituted phenethylamines and formaldehyde derivatives under acidic conditions (e.g., HCl) can yield the target compound. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Temperature control : Reactions at 60–80°C minimize side products like over-alkylated byproducts .
- Workup : Precipitation with cold ether improves purity of the hydrochloride salt .
Q. Which analytical techniques are critical for characterizing 6-Ethoxy-THIQ hydrochloride, and how should data be interpreted?
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Hydrochloride salts are hygroscopic; desiccants (silica gel) prevent hydrolysis. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the ethoxy substituent at the 6-position influence receptor binding affinity compared to other substituents (e.g., methoxy, bromo)?
The 6-ethoxy group enhances lipophilicity and steric bulk, which can modulate interactions with hydrophobic binding pockets. Comparative studies using THIQ derivatives show:
Q. How can researchers resolve contradictions in biological activity data caused by batch-to-batch variability?
- Impurity profiling : Use HPLC-MS to detect trace impurities (e.g., 7-ethoxy regioisomers, <0.5% abundance) that may confound assays .
- Counterion verification : Ensure consistent HCl stoichiometry via elemental analysis (Cl⁻ content: 10.2–10.8% w/w) .
- Biological replicates : Perform dose-response curves in triplicate using independently synthesized batches .
Q. What strategies are effective for deuteration or isotopic labeling of 6-Ethoxy-THIQ hydrochloride for metabolic studies?
- Deuterated ethoxy groups : Substitute CH₃CH₂O– with CD₃CD₂O– via Pd-catalyzed H/D exchange under D₂O/DCl conditions .
- ¹³C-labeling : Introduce ¹³C at the benzylic carbon using K¹³CN in reductive amination steps .
- QC validation : Confirm isotopic purity (>98% D or ¹³C) via LC-HRMS and ²H NMR .
Methodological Considerations
Q. How to design a stability study under physiological conditions (pH, temperature)?
Q. How to address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
